6-[5-(2-Chlorophenyl)-3-methylfuran-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Description
6-[5-(2-Chlorophenyl)-3-methylfuran-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C19H13ClN4O2S and its molecular weight is 396.85. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
The compound 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole, closely related to the compound , has been synthesized and characterized through X-ray crystal structure analysis. This study contributes to understanding the molecular structure and potential applications in materials science (Nanjunda-Swamy et al., 2005).
Antitumor Properties
A study focused on the antitumor activity of derivatives of triazolo-thiadiazoles, similar to the compound , revealed promising results. The synthesized compounds showed pronounced selective antitumor activity, highlighting their potential as antitumor agents (Мирко et al., 2021).
Antimicrobial Activity
Research on triazolo-thiadiazoles has demonstrated significant antimicrobial properties. Compounds similar to the one have been synthesized and tested for their antibacterial activity against various bacterial strains, showing promising results (Badr & Barwa, 2011; Purohit et al., 2011).
Antioxidant and Anticancer Activity
Studies have shown that certain triazolo-thiadiazole compounds exhibit antioxidant properties and can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents (Sunil et al., 2010; Sunil et al., 2011).
QSAR and Modeling Studies
Research on triazolothiadiazole and triazolothiadiazine derivatives has included quantitative structure-activity relationship (QSAR) and modeling studies. These compounds, including those related to the compound , have been evaluated for their inhibitory activity against specific targets like kinesin Eg5 and HIV (Khan et al., 2014).
Properties
IUPAC Name |
6-[5-(2-chlorophenyl)-3-methylfuran-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2S/c1-10-9-15(13-5-3-4-6-14(13)20)26-16(10)18-23-24-17(21-22-19(24)27-18)12-7-8-25-11(12)2/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOXGZZPXJDVBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C2=CC=CC=C2Cl)C3=NN4C(=NN=C4S3)C5=C(OC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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